

# Synthesis and Purification of Maraviroc-d6: A Technical Guide

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## Compound of Interest

Compound Name: Maraviroc-d6

Cat. No.: B10775544

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and a detailed purification protocol for **Maraviroc-d6**. The synthesis is based on established principles of Maraviroc chemistry, leveraging a commercially available deuterated intermediate. This document is intended to serve as a valuable resource for researchers and scientists involved in the development of isotopically labeled compounds for use in areas such as pharmacokinetic studies and as internal standards in analytical assays.

## Introduction

Maraviroc is an entry inhibitor class of antiretroviral medication used in the treatment of HIV infection. It functions by blocking the C-C chemokine receptor type 5 (CCR5) on the surface of human cells, which prevents the virus from entering and infecting the cells. **Maraviroc-d6** is the deuterium-labeled analogue of Maraviroc, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Maraviroc in biological samples, offering improved accuracy and precision in clinical and research settings.

This guide outlines a practical approach to the synthesis of **Maraviroc-d6** via reductive amination, followed by a robust purification strategy using preparative high-performance liquid chromatography (HPLC).

## Physicochemical Properties of Maraviroc-d6

A summary of the key physicochemical properties of **Maraviroc-d6** is presented in Table 1.

Property	Value
IUPAC Name	4,4-difluoro-N-((S)-3-((1R,3R,5S)-3-(3-methyl-5-(propan-2-yl-1,1,1,3,3,3-d6)-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexane-1-carboxamide
Molecular Formula	C <sub>29</sub> H <sub>35</sub> D <sub>6</sub> F <sub>2</sub> N <sub>5</sub> O
Molecular Weight	519.70 g/mol
CAS Number	1033699-22-7
Appearance	White to off-white solid
Solubility	Soluble in methanol and dimethyl sulfoxide

## Synthesis of Maraviroc-d6

The synthesis of **Maraviroc-d6** can be efficiently achieved through a convergent synthesis strategy, culminating in a reductive amination reaction. This approach leverages the commercial availability of the key deuterated intermediate, simplifying the overall process.

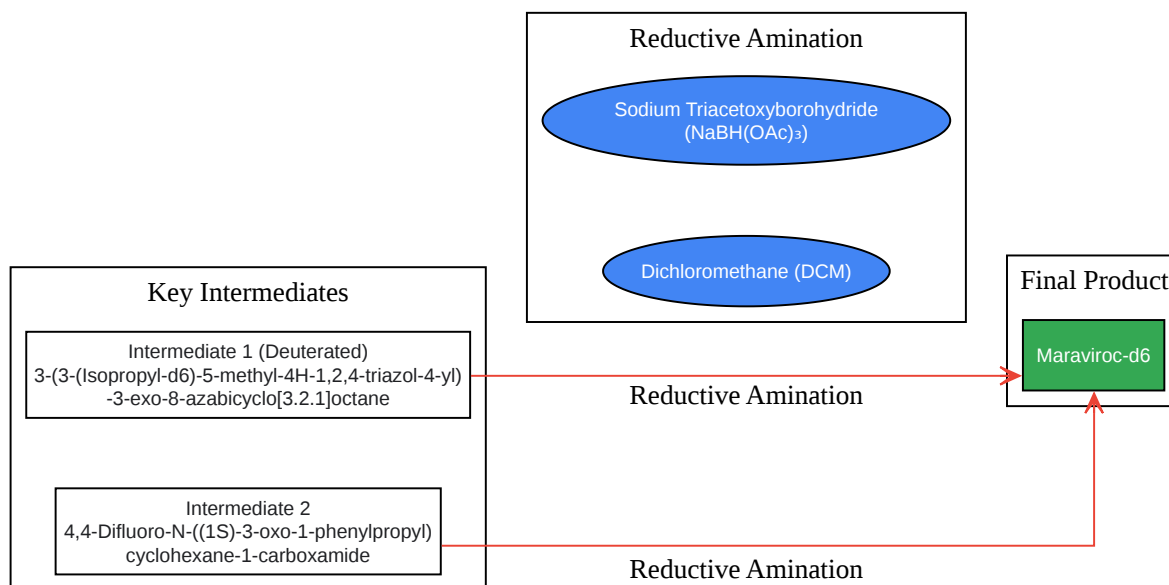
## Synthetic Pathway

The proposed synthetic pathway for **Maraviroc-d6** is a reductive amination between two key intermediates:

- Intermediate 1 (Deuterated): 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane

- Intermediate 2 (Non-deuterated): 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide

The overall reaction scheme is depicted below.



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*Synthesis of **Maraviroc-d6** via Reductive Amination.*

## Experimental Protocol: Synthesis of Maraviroc-d6

This protocol is adapted from established procedures for the synthesis of non-deuterated Maraviroc.<sup>[1][2]</sup>

Materials:

- 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane (Intermediate 1)
- 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (Intermediate 2)<sup>[3][4]</sup>

- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Argon or Nitrogen gas

#### Procedure:

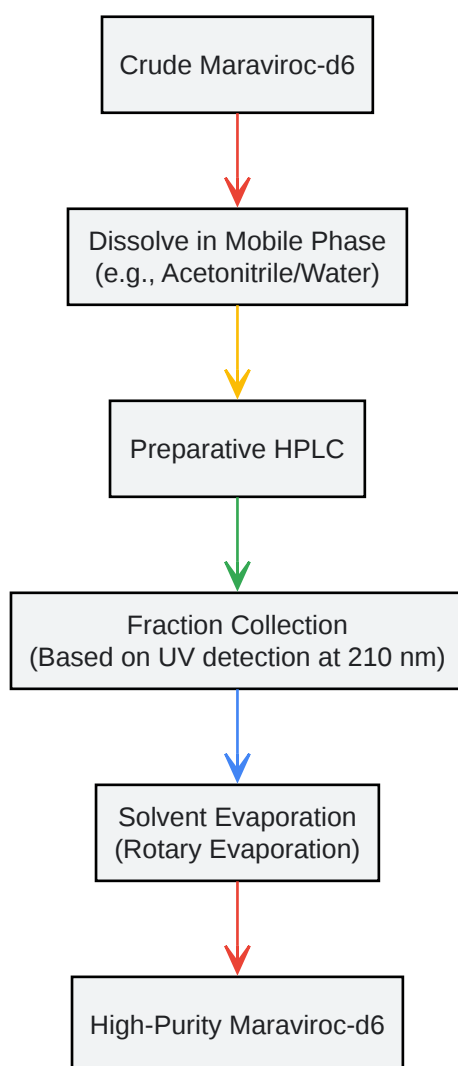
- To a stirred solution of 4,4-Difluoro-N-((1S)-3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen), add 3-(3-(Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-3-exo-8-azabicyclo[3.2.1]octane (1.1 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude **Maraviroc-d6**.

## Purification of Maraviroc-d6

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to obtain high-purity **Maraviroc-d6**.

## Purification Workflow

The purification process involves dissolution of the crude product, preparative HPLC, fraction collection, and solvent removal.



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*Workflow for the Purification of **Maraviroc-d6**.*

## Experimental Protocol: Preparative HPLC Purification

This protocol is adapted from analytical HPLC methods developed for Maraviroc.[5][6]

#### Instrumentation and Conditions:

- HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.
- Column: Reverse-phase C18 column (e.g., XBridge C18, 250 mm x 19 mm, 5  $\mu$ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to ensure separation of the product from impurities (e.g., 30-70% B over 30 minutes).
- Flow Rate: 15-20 mL/min.
- Column Temperature: 35 °C.
- Detection: UV at 210 nm.
- Injection Volume: Dependent on the concentration of the crude product solution and the column capacity.

#### Procedure:

- Dissolve the crude **Maraviroc-d6** in a minimal amount of the initial mobile phase composition.
- Filter the solution through a 0.45  $\mu$ m syringe filter to remove any particulate matter.
- Equilibrate the preparative HPLC column with the initial mobile phase conditions.
- Inject the prepared sample onto the column.
- Run the gradient method and collect fractions corresponding to the main product peak, as identified by UV detection.

- Combine the fractions containing the pure product.
- Remove the solvent from the collected fractions under reduced pressure using a rotary evaporator to yield the purified **Maraviroc-d6**.
- Characterize the final product by LC-MS and <sup>1</sup>H-NMR to confirm its identity, purity, and isotopic enrichment.

## Quantitative Data

The following table summarizes expected and reported data for the synthesis of Maraviroc. Note that the yield and purity are based on analogous non-deuterated syntheses and may vary for the deuterated compound.

Parameter	Value/Range	Reference
Yield (non-deuterated)	75-88% (for the reductive amination step)	[1][2]
Purity (Post-HPLC)	>98%	Based on typical HPLC purification
Isotopic Enrichment	>98% (for the deuterated intermediate)	Based on commercial supplier specifications
<sup>1</sup> H-NMR	Consistent with the structure of Maraviroc, with the absence of signals for the isopropyl methine and methyl protons.	Expected based on structure
Mass Spectrum (ESI+)	m/z = 520.4 [M+H] <sup>+</sup>	Expected based on molecular formula

## Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of **Maraviroc-d6**. By utilizing a commercially available deuterated intermediate and a well-established reductive amination strategy, followed by a robust preparative HPLC purification, high-purity **Maraviroc-d6** can be obtained. The protocols and data presented

herein are intended to support researchers and drug development professionals in the production of this valuable isotopically labeled compound for use in a variety of scientific applications.

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